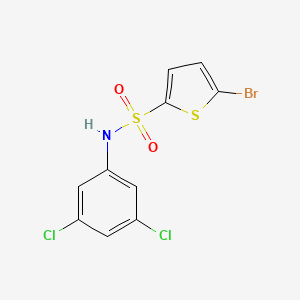

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide

Description

Properties

CAS No. |

646039-70-5 |

|---|---|

Molecular Formula |

C10H6BrCl2NO2S2 |

Molecular Weight |

387.1 g/mol |

IUPAC Name |

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C10H6BrCl2NO2S2/c11-9-1-2-10(17-9)18(15,16)14-8-4-6(12)3-7(13)5-8/h1-5,14H |

InChI Key |

GKBASQAGXVDWDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 2-Bromothiophene

Procedure :

2-Bromothiophene is treated with chlorosulfonic acid (ClSO₃H) in carbon tetrachloride (CCl₄) at 0–5°C, followed by phosphorus pentachloride (PCl₅) to yield 5-bromothiophene-2-sulfonyl chloride.

Reaction Conditions :

-

Molar Ratio : 1:4 (2-bromothiophene : ClSO₃H)

-

Temperature : 0–5°C (initial), then room temperature

-

Time : 3–5 hours

Mechanism :

Electrophilic substitution occurs at the thiophene’s α-position, followed by chlorination.

Formation of the Sulfonamide Bond

The sulfonyl chloride reacts with 3,5-dichloroaniline to form the target compound. Three methods are prominent:

Direct Sulfonylation in Tetrahydrofuran (THF)

Procedure :

5-Bromothiophene-2-sulfonyl chloride (1.1 eq) is added dropwise to a solution of 3,5-dichloroaniline (1.0 eq) and sodium hydride (2.2 eq) in THF at 0–5°C. The mixture is stirred for 1 hour, followed by aqueous workup.

Optimized Parameters :

Side Reactions :

Microwave-Assisted Coupling

Procedure :

A mixture of 5-bromothiophene-2-sulfonamide, 3,5-dichlorophenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) is irradiated under microwave conditions.

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : None required

-

Temperature : 130°C

-

Time : 20 minutes

Advantages :

-

Rapid reaction time (≤30 minutes).

-

Suitable for parallel synthesis.

One-Pot Iron/Copper Catalysis

Procedure :

An iron-catalyzed iodination of 3,5-dichloroaniline precedes a copper-mediated coupling with 5-bromothiophene-2-sulfonamide.

Key Steps :

-

Iodination : FeCl₃ (10 mol%), N-iodosuccinimide (1.0 eq), toluene, 40°C, 4 hours.

-

Coupling : CuI (10 mol%), Cs₂CO₃ (2.0 eq), N,N′-dimethylethylenediamine, 130°C, 18 hours.

Yield : 42–48%

Comparative Analysis of Methods

Trade-offs :

-

Direct sulfonylation offers high yields but requires stringent temperature control.

-

Microwave synthesis accelerates kinetics but suffers from moderate yields.

-

Iron/copper catalysis is eco-friendly but less efficient.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.53 (d, J = 3.9 Hz, 1H, thiophene-H), 7.36 (d, J = 3.9 Hz, 1H, thiophene-H), 7.28 (s, 2H, aryl-H).

Purity :

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), bases (NaH, K2CO3), solvents (DMF, DMSO), temperature (80-120°C).

Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane), temperature (0-25°C).

Reduction: Reducing agents (LiAlH4), solvents (ether, THF), temperature (0-25°C).

Major Products

Substitution: Various substituted thiophene derivatives.

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide generally involves the reaction of 5-bromothiophene-2-sulfonamide with various aryl or alkyl groups. The compound's structure can be characterized using various spectroscopic methods including NMR and mass spectrometry, confirming the presence of the sulfonamide functional group and the thiophene ring.

Antimicrobial Activity

One of the most significant applications of this compound lies in its antimicrobial properties . Research has demonstrated its effectiveness against resistant strains of bacteria such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (NDM-KP).

Case Study: Efficacy Against Resistant Bacteria

- Study Design : The compound was tested for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Results : The MIC was found to be 0.39 μg/mL and MBC at 0.78 μg/mL, indicating potent antibacterial activity against resistant strains .

Potential Therapeutic Uses

The compound shows promise as a therapeutic agent in treating bacterial infections, particularly those caused by multi-drug resistant organisms. Its mechanism involves inhibiting bacterial growth through interference with specific metabolic pathways.

Therapeutic Insights

- Inhibition Mechanism : The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.

- Clinical Relevance : Given the rising incidence of antibiotic resistance, compounds like this compound are crucial in developing new antimicrobial therapies .

Applications Beyond Antimicrobial Use

In addition to its antimicrobial properties, this compound has potential applications in other fields:

Agrochemicals

The structural characteristics of thiophene derivatives make them suitable candidates for developing agrochemicals that can act as herbicides or fungicides due to their ability to disrupt plant pathogen metabolism.

Material Science

Thiophene compounds are being explored for their electronic properties in organic semiconductors. Their ability to form conductive polymers can be harnessed in developing new materials for electronic applications.

Summary of Findings

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- Alkyl vs. Aryl Groups: 5-Bromo-N-Alkylthiophene-2-Sulfonamides (e.g., compounds 3a-c from ): Synthesized via alkylation of 5-bromothiophene-2-sulfonamide with alkyl bromides, these derivatives exhibit enhanced lipophilicity and variable biological activity depending on the alkyl chain length (e.g., methyl, ethyl, or propyl groups). The alkylation process using LiH in DMF at room temperature achieves moderate-to-high yields . This contrasts with alkylated analogs, which prioritize membrane permeability over target specificity.

Heterocyclic Substituents :

- Triazole Derivatives (e.g., 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide from ): The triazole ring enables hydrogen bonding and π-π interactions, enhancing solubility and metabolic stability compared to the dichlorophenyl group. Such derivatives may exhibit superior pharmacokinetic profiles in drug discovery contexts .

Key Research Findings and Implications

- Steric Considerations : Bulky aryl substituents may reduce synthetic accessibility but improve target selectivity in enzyme inhibition.

- Biological Trade-offs : While alkyl derivatives prioritize permeability, aryl and heterocyclic analogs favor target engagement, highlighting the need for structure-activity relationship (SAR) studies.

Biological Activity

5-Bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly against resistant bacterial strains and in cancer therapy. This article reviews the biological activity of this compound, focusing on its antibacterial properties, anticancer effects, and the underlying mechanisms of action.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties, particularly against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae.

Key Findings:

- The compound was synthesized and tested for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The results indicated an MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL , showcasing its high efficacy against resistant strains .

- In-silico studies revealed that the compound forms hydrogen bonds and hydrophobic interactions with proteins associated with NDM-1, suggesting a mechanism of action that disrupts bacterial function .

Table 1: Antibacterial Activity of this compound

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 0.39 | 0.78 |

Anticancer Activity

The compound also shows promise in anticancer applications. In vitro studies have assessed its effects on various human cancer cell lines.

Research Insights:

- The compound was evaluated against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines using the MTT assay. Preliminary results suggest that it possesses significant antiproliferative activity .

- Comparative studies indicated that derivatives of this compound exhibited varying degrees of cytotoxicity, with some showing GI50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | Panc-1 | TBD |

| Doxorubicin | Panc-1 | 1.1 |

| Other derivatives | Various | 2.8 - 3.5 |

The biological activity of this compound can be attributed to its structural characteristics that enable interaction with specific biological targets.

Antibacterial Mechanism:

- The compound's sulfonamide group is known to interfere with bacterial folate synthesis, a critical pathway for bacterial growth and replication .

Anticancer Mechanism:

Q & A

Basic Research Questions

Q. What is the most reliable synthetic route for 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide, and how can intermediates be optimized?

- Methodology : The compound can be synthesized via sulfonation of 5-bromothiophene using chlorosulfonic acid (40–60 mmol) in carbon tetrachloride (CCl₄) at controlled temperatures. Subsequent coupling with 3,5-dichloroaniline under basic conditions (e.g., NaH in THF) yields the final product . Intermediate purity can be enhanced via recrystallization from ethanol/water mixtures (1:3 v/v) .

Q. What analytical techniques are critical for characterizing this sulfonamide’s structural integrity?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromothiophene protons at δ 7.2–7.4 ppm and dichlorophenyl protons at δ 7.0–7.3 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 395.88) .

- X-ray crystallography : For resolving steric effects from the dichlorophenyl group (bond angles: C-S-N ~105°) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using fluorometric assays. Compare inhibition constants (Ki) with reference inhibitors like acetazolamide. Use in vitro bacterial models (e.g., E. coli ATCC 25922) to assess antimicrobial activity at 10–100 µg/mL concentrations .

Advanced Research Questions

Q. How do contradictory bioactivity results arise between structural analogs (e.g., 5-bromo vs. 4-bromo derivatives)?

- Methodology : Perform comparative molecular field analysis (CoMFA) to map steric/electronic differences. For example, 5-bromo substitution on thiophene enhances π-stacking with hydrophobic enzyme pockets, while 4-bromo analogs exhibit steric clashes in crystallographic studies . Validate via site-directed mutagenesis of target proteins .

Q. What strategies improve yield in Suzuki-Miyaura cross-coupling reactions for aryl-functionalized analogs?

- Methodology : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and bases (K₂CO₃ vs. Cs₂CO₃). For example, using aryl boronic esters (0.774 mmol) instead of acids increases coupling efficiency from 55% to 82% in acetonitrile/THF (3:1) at 80°C .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess electron density at sulfonamide’s sulfur atom, correlating with susceptibility to cytochrome P450 oxidation. Molecular dynamics simulations (AMBER) can model binding to serum albumin for pharmacokinetic profiling .

Q. What structural modifications enhance selectivity for tyrosine kinase inhibition?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiophene’s 4-position to reduce off-target binding. Compare IC₅₀ values against kinases (e.g., EGFR vs. VEGFR2) using ATP-competitive assays. Crystallize ligand-protein complexes to identify critical hydrogen bonds (e.g., NH…O=S interactions) .

Q. How do solvent polarity and temperature affect crystallization outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.